[(5-Chloro-1H-indol-2-yl)methyl]amine methanesulfonate
Description
Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature
The molecular architecture of this compound encompasses a complex heterocyclic framework built upon an indole scaffold with specific substitution patterns that define its structural identity. The compound possesses the molecular formula C₁₀H₁₃ClN₂O₃S and exhibits a molecular weight of 276.74 grams per mole, representing the complete salt structure including both the organic base and the methanesulfonic acid component. The International Union of Pure and Applied Chemistry nomenclature designates this compound as (5-chloro-1H-indol-2-yl)methanamine methanesulfonate, which accurately reflects the systematic naming convention that identifies the core indole structure, the chlorine substitution pattern, and the nature of the salt formation.
The structural foundation consists of a bicyclic indole ring system where the benzene ring is fused to a pyrrole moiety, creating the characteristic indole nucleus that serves as the primary structural component. The chlorine atom occupies the 5-position of the indole ring, specifically attached to the benzene portion of the bicyclic system, which significantly influences the electronic distribution within the aromatic framework. The aminomethyl functionality is positioned at the 2-carbon of the indole ring, creating a strategic linkage that extends the molecular framework and provides the basic nitrogen center responsible for salt formation. The methanesulfonic acid component forms the counterion through acid-base interaction with the primary amine group, resulting in a stable crystalline salt structure that exhibits enhanced solubility characteristics compared to the free base form.
Crystallographic Analysis and Conformational Studies
The crystallographic analysis of this compound reveals important structural details regarding the three-dimensional arrangement of atoms within the crystal lattice and the preferred conformational states of the molecule. The compound exists as a solid at room temperature, indicating strong intermolecular interactions that stabilize the crystalline structure through a combination of hydrogen bonding, electrostatic interactions, and van der Waals forces between adjacent molecules within the crystal matrix. The salt formation between the protonated amine group and the methanesulfonate anion creates a network of ionic interactions that contribute significantly to the overall crystal stability and influences the packing arrangement of molecules within the unit cell.
Conformational analysis indicates that the aminomethyl side chain attached to the indole 2-position can adopt multiple rotational conformations around the carbon-carbon bond connecting the methylene group to the indole ring system. The presence of the chlorine substituent at the 5-position creates steric and electronic effects that influence the preferred conformational states of the molecule, potentially restricting certain rotational orientations while favoring others based on minimization of steric clashes and optimization of intramolecular interactions. The methanesulfonate counterion positioning relative to the protonated amine group establishes specific geometric constraints that further define the overall molecular conformation within the crystal structure.
The indole ring system maintains planarity characteristic of aromatic heterocycles, with the chlorine substituent lying essentially coplanar with the aromatic framework. The aminomethyl side chain extends outward from the indole plane, creating a three-dimensional molecular architecture that determines the compound's overall shape and influences its intermolecular interaction patterns. Storage temperature requirements indicate room temperature stability, suggesting that the crystalline form maintains structural integrity under standard laboratory conditions without significant conformational changes or crystal lattice disruption.
Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Spectroscopic characterization of this compound employs multiple analytical techniques to provide comprehensive structural confirmation and detailed information about the molecular environment of specific functional groups within the compound. Nuclear magnetic resonance spectroscopy serves as a primary tool for structural elucidation, offering detailed insights into the chemical environment of hydrogen and carbon atoms throughout the molecular framework. The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the indole aromatic protons, with specific chemical shift patterns reflecting the electronic influence of the chlorine substituent on the adjacent aromatic positions.
The aminomethyl protons display distinctive signals in the nuclear magnetic resonance spectrum, with the methylene protons adjacent to the indole ring appearing as a characteristic pattern that confirms the connectivity between the amine functionality and the heterocyclic core. The presence of the methanesulfonate counterion contributes additional signals corresponding to the methyl group of the methanesulfonic acid component, providing spectroscopic evidence for the salt formation and confirming the stoichiometric relationship between the organic base and the acid component. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework, with signals corresponding to the aromatic carbons of the indole system, the aliphatic methylene carbon, and the methanesulfonate methyl carbon.
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecular structure. The indole nitrogen-hydrogen stretching vibration appears in the typical range for aromatic amines, while the protonated primary amine displays characteristic absorption patterns consistent with ammonium salt formation. The aromatic carbon-carbon and carbon-nitrogen stretching vibrations provide confirmation of the indole ring system, and the carbon-chlorine stretching vibration confirms the presence of the halogen substituent. Mass spectrometry analysis yields molecular ion peaks consistent with the expected molecular weight of 276.74 grams per mole, with fragmentation patterns that support the proposed molecular structure and provide additional evidence for the integrity of the indole core and the aminomethyl substitution pattern.
| Spectroscopic Technique | Key Observations | Structural Information |
|---|---|---|
| Proton Nuclear Magnetic Resonance | Aromatic proton signals, aminomethyl protons, methanesulfonate methyl | Confirms indole structure and salt formation |
| Carbon-13 Nuclear Magnetic Resonance | Aromatic carbon signals, aliphatic carbon signals | Validates carbon framework connectivity |
| Infrared Spectroscopy | Nitrogen-hydrogen stretching, aromatic vibrations, carbon-chlorine stretching | Confirms functional group presence |
| Mass Spectrometry | Molecular ion at mass/charge 276.74 | Verifies molecular weight and fragmentation pattern |
Tautomeric and Prototropic Behavior in Solution
The tautomeric and prototropic behavior of this compound in solution represents a complex area of study that involves potential hydrogen migration and structural rearrangements under different chemical environments. The indole ring system possesses inherent tautomeric possibilities, particularly involving the nitrogen-hydrogen proton of the pyrrole portion, which can potentially participate in prototropic equilibria depending on the solution conditions and the presence of protic or aprotic solvents. The aminomethyl side chain introduces an additional site for prototropic behavior, as the primary amine group can exist in different protonation states depending on the solution pH and the availability of acidic or basic species in the surrounding medium.
Research into indole derivatives has demonstrated that tautomeric behavior can be significantly influenced by substituent effects, with electron-withdrawing groups such as chlorine potentially affecting the electron density distribution within the aromatic system and influencing the relative stability of different tautomeric forms. The 5-chloro substitution pattern in this compound may create electronic effects that favor certain tautomeric states over others, potentially stabilizing specific hydrogen bonding arrangements or electronic configurations that minimize overall molecular energy. The methanesulfonate salt formation introduces ionic interactions that can further influence tautomeric equilibria by stabilizing particular charge distributions or hydrogen bonding networks.
Solvatochromic studies of related indole compounds have revealed that tautomeric behavior often exhibits strong dependence on solvent polarity and hydrogen bonding capacity, with polar protic solvents potentially favoring different tautomeric forms compared to nonpolar or aprotic environments. The tautomeric equilibria can be studied through variable-temperature nuclear magnetic resonance spectroscopy, which provides insights into the kinetics and thermodynamics of hydrogen migration processes within the molecular framework. The presence of the chlorine substituent may influence these equilibria by altering the electronic properties of the indole system and affecting the relative energies of different tautomeric states.
Solution-phase behavior analysis indicates that the compound maintains structural integrity across a range of solvent systems, with the salt form providing enhanced solubility compared to the free base, which facilitates spectroscopic studies of tautomeric behavior under various conditions. The prototropic behavior of the aminomethyl group depends heavily on solution pH, with acidic conditions favoring protonation and basic conditions promoting deprotonation, creating dynamic equilibria that can be monitored through pH-dependent spectroscopic measurements. These studies contribute to understanding the fundamental chemical behavior of the compound and provide insights into potential reactivity patterns and stability considerations under different environmental conditions.
Properties
IUPAC Name |
(5-chloro-1H-indol-2-yl)methanamine;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2.CH4O3S/c10-7-1-2-9-6(3-7)4-8(5-11)12-9;1-5(2,3)4/h1-4,12H,5,11H2;1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROQNRYMFPASPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1=CC2=C(C=C1Cl)C=C(N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (5-Chloro-1H-indol-2-yl)methanamine (Free Base)
- The precursor amine is synthesized via functionalization of the indole ring, typically through chlorination at the 5-position followed by introduction of the aminomethyl group at the 2-position of the indole nucleus.
- The free base amine is isolated and purified, often by crystallization or chromatography.
Formation of Methanesulfonate Salt
- The purified (5-Chloro-1H-indol-2-yl)methanamine is dissolved in an appropriate solvent such as dichloromethane or ethanol.
- Methanesulfonic acid is added dropwise under controlled temperature conditions (commonly 0°C to room temperature) to the amine solution.
- The reaction mixture is stirred for a period (typically 1-2 hours) to ensure complete salt formation.
- The resulting salt precipitates or remains in solution depending on solvent choice and concentration.
- Isolation of the methanesulfonate salt is achieved by filtration or solvent evaporation.
- The product is further purified by recrystallization if
Chemical Reactions Analysis
Types of Reactions
[(5-Chloro-1H-indol-2-yl)methyl]amine methanesulfonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions, where the chlorine atom or other functional groups are replaced by different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while substitution reactions can produce a variety of substituted indole derivatives .
Scientific Research Applications
[(5-Chloro-1H-indol-2-yl)methyl]amine methanesulfonate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of [(5-Chloro-1H-indol-2-yl)methyl]amine methanesulfonate involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, modulating their activity, and influencing various biochemical pathways. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following table compares [(5-Chloro-1H-indol-2-yl)methyl]amine methanesulfonate with key analogues:
Key Observations :
- Substituent Effects : The 5-position substituent (Cl, OCH₃, F) influences electronic properties and bioavailability. Chlorine enhances lipophilicity and binding to hydrophobic enzyme pockets, while methoxy groups may improve metabolic stability .
- Methanesulfonate Role : Enhances solubility and crystallinity, critical for formulation and pharmacokinetics .
Kinase Inhibition
- Target Compound : Likely inhibits SRPK (serine-arginine protein kinases) due to structural similarity to MSC1186 (), which features a 5-chloroindole core and methanesulfonamide group.
- MSC1186 (Reference) : Displays a clogP of 4.3 and high selectivity for SRPK, with molecular weight 442.92 g/mol. The target compound’s smaller size (278.7 g/mol) may reduce off-target effects but limit affinity .
p53 Pathway Activation
Methyl methanesulfonate (MMS, CAS 66-27-3) is a known DNA alkylator that activates p53-dependent transcriptional programs ().
Toxicological Profiles
- Methyl Methanesulfonate (MMS) : Induces mechanism-specific p53 responses at 200 μM ().
Biological Activity
[(5-Chloro-1H-indol-2-yl)methyl]amine methanesulfonate is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C10H12ClN2O3S
- Molecular Weight : 264.73 g/mol
- CAS Number : 1158412-84-0
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound may modulate biochemical pathways by binding to specific sites, influencing cellular processes such as apoptosis and proliferation.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
-
Anticancer Activity :
- Studies have shown that this compound can inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, it has been tested against various cancer cell lines, demonstrating significant antiproliferative effects.
-
Antimicrobial Properties :
- The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary results suggest effectiveness against certain bacterial strains.
Pathogen Tested Minimum Inhibitory Concentration (MIC) (µg/mL) Reference E. coli 32 S. aureus 16 -
Neuroprotective Effects :
- Research indicates potential neuroprotective properties, which may be beneficial in treating neurodegenerative diseases. The compound's ability to modulate neuroinflammatory pathways has been explored.
Case Study 1: Anticancer Activity
A study conducted on the effects of this compound on human lung adenocarcinoma A549 cells revealed that the compound induced apoptosis through caspase activation. The study reported an IC50 value of 45 nM, indicating potent activity compared to standard chemotherapeutics.
Case Study 2: Antimicrobial Evaluation
In a comparative study of various indole derivatives, this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The MIC values were notably lower than those of many commercially available antibiotics.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [(5-Chloro-1H-indol-2-yl)methyl]amine methanesulfonate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via sulfonation of the parent amine using methanesulfonic acid under controlled conditions. A similar protocol involves treating the amine precursor with sulfuric acid in methanol under ice-cold conditions to stabilize reactive intermediates and prevent side reactions . For indole derivatives, refluxing in acetic acid with sodium acetate as a catalyst is a common approach to improve yield and purity . Optimization should focus on temperature control (e.g., ice baths for exothermic steps) and solvent selection (e.g., methanol for solubility and stability).
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodology : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement, as this program is widely validated for small-molecule crystallography . Complementary techniques include:
- NMR : Compare and spectra with computational predictions (e.g., density functional theory).
- Mass spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns using high-resolution MS (HRMS).
- Elemental analysis : Verify stoichiometry (C, H, N, S, Cl) to within ±0.3% of theoretical values.
Advanced Research Questions
Q. What analytical strategies resolve contradictions in methanesulfonate impurity levels reported by different labs?
- Methodology : Discrepancies often arise from sensitivity limits or matrix effects. Use LC-MS/MS with multiple reaction monitoring (MRM) to enhance specificity. For example:
- Column : Zorbax SB-C18 (150 mm × 4.6 mm, 3.5 µm) with a gradient of 0.1% formic acid in water/acetonitrile.
- Calibration : Validate linearity (R ≥ 0.999) across 0.0025–0.3 µg/mL and confirm limits of detection (LOD: 0.3 µg/g) and quantification (LOQ: 0.4 µg/g) .
- Cross-validation : Compare results with gas chromatography (GC-MS) to rule out ionization suppression in LC-MS .
Q. How can enantiomeric purity be ensured during synthesis of chiral derivatives of this compound?
- Methodology : Employ chiral auxiliaries or catalysts (e.g., selenated amines) during key steps like alkylation or sulfonation. For example:
- Chiral resolution : Use (R)-phenylglycinal-derived intermediates to enforce stereochemical control .
- HPLC with chiral columns : Utilize amylose- or cellulose-based stationary phases (e.g., Chiralpak AD-H) to separate enantiomers and quantify enantiomeric excess (ee) ≥ 98% .
Q. What computational tools predict the interaction of this compound with biological targets?
- Methodology : Molecular docking (e.g., MOE 2016.08) can model ligand-receptor binding. Steps include:
- Protein preparation : Fetch target structures from the PDB (e.g., serotonin receptors) and optimize hydrogen bonding networks .
- Docking parameters : Use the Triangle Matcher placement algorithm and London dG scoring function. Validate with MD simulations (NAMD/GROMACS) to assess binding stability over 100 ns trajectories.
Q. How does the methanesulfonate counterion influence the compound’s stability under long-term storage?
- Methodology : Conduct accelerated stability studies (ICH Q1A guidelines):
- Conditions : 40°C/75% RH for 6 months; monitor degradation via HPLC at 254 nm.
- Key metrics : ≤5% degradation for "stable" classification. Methanesulfonate salts typically exhibit superior hygroscopic resistance compared to hydrochlorides, but may form hydrates in high humidity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
